Labelled rac-Nicotine. A metabolite of Nicotine, which is a potent parasympathomimetic stimulant.
Nicotine-d4
CAS No.: 350818-69-8
Cat. No.: VC0196466
Molecular Formula: C10H10N2D4
Molecular Weight: 166.26
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 350818-69-8 |
---|---|
Molecular Formula | C10H10N2D4 |
Molecular Weight | 166.26 |
IUPAC Name | 2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine |
Standard InChI | InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D |
SMILES | CN1CCCC1C2=CN=CC=C2 |
Appearance | Light Yellow Oil |
Chemical Properties and Structure
Nicotine-d4 possesses distinct chemical properties that make it suitable for analytical applications while maintaining the pharmacological profile of natural nicotine.
Basic Chemical Information
Property | Value |
---|---|
Chemical Name | 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4 |
CAS Registry Number | 350818-69-8 |
Molecular Formula | C10H10D4N2 |
Molecular Weight | 166.26 g/mol |
Synonyms | (±)-Nicotine-d4, (R,S)-Nicotine-d4, (±)-3-(1-Methyl-2-pyrrolidinyl)pyridine-d4, 1-Methyl-2-(3-pyridyl)pyrrolidine-d4, DL-Nicotine-d4 |
The structure of Nicotine-d4 features a pyridine ring with deuterium atoms at positions 2, 4, 5, and 6, connected to a pyrrolidine ring with a methyl substituent. This selective deuteration pattern ensures that the compound maintains the chemical behavior of nicotine while providing a distinct mass spectral signature for analytical detection .
Analytical Applications
Mass Spectrometric Analysis
Nicotine-d4 exhibits specific mass spectrometric characteristics that make it highly valuable for quantitative analysis:
Parameter | Value |
---|---|
MRM Transitions | m/z 167.15 to 121.05 (quantifying ion) |
m/z 167.15 to 134.05 (reference ion) | |
Retention Time | 1.75 min (may vary slightly by system) |
These defined transitions allow for selective monitoring of Nicotine-d4 in complex biological matrices. In chromatographic systems, Nicotine-d4 typically elutes slightly earlier than natural nicotine (1.75 min versus 1.76 min), which is consistent with the isotope effect on retention behavior .
Method Development and Validation
Nicotine-d4 serves as an essential component in developing and validating analytical methods for nicotine quantification. A rapid method for measuring nicotine in serum and urine using Nicotine-d4 as an internal standard demonstrates impressive analytical performance:
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Lower limit of detection: approximately 2 μg/L
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Linear response range: up to at least 2000 μg/L
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Within-run percentage coefficients of variation: <4% across a nicotine concentration range of 10-2000 μg/L
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Between-run percentage coefficients of variation in serum: 5.4%, 5.2%, 4.8%, and 5.9% at nicotine concentrations of 10, 15, 25, and 50 μg/L, respectively
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Absolute recovery of nicotine: 61% ± 6% (mean ± SD) over the range of 10-250 μg/L
This analytical approach has been successfully implemented to measure serum nicotine concentrations and 24-hour urinary excretion of nicotine in subjects receiving transdermal nicotine therapy for smoking cessation, demonstrating its practical utility in clinical research .
Applications in Biological Sample Analysis
Multi-Matrix Capability
One of the significant advantages of using Nicotine-d4 is its versatility across different biological matrices. Research has demonstrated successful application in:
Sample Type | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
---|---|---|
Plasma | 770 pg/mL (4.6 pg on column) | 1500 ng/mL |
Hair | 48 pg/mL (3.8 pg on column) / 3.6 pg/mg | 100 ng/mL |
Brain | 48 pg/mL (3.8 pg on column) / 0.2 pg/mg | 100 ng/mL |
These methods consistently achieve excellent linearity between the LLOQ and ULOQ with correlation coefficients (R²) of 0.9999, indicating exceptional analytical performance .
Sample Preparation Techniques
The extraction of nicotine and Nicotine-d4 from biological samples typically involves solid-phase extraction techniques. In one validated method, researchers used a copolymeric-bonded phase silica column for extraction, followed by gas chromatography coupled with mass spectrometry (GC/MS) operating in selected ion monitoring mode .
This extraction approach provides consistent recovery of both nicotine and Nicotine-d4, ensuring accurate quantification across various concentration ranges and sample types. The similar physicochemical properties of nicotine and its deuterated analog ensure comparable extraction efficiencies, which is essential for reliable internal standardization .
Research Applications
Pharmacokinetic Studies
Nicotine-d4 plays a crucial role in pharmacokinetic studies examining nicotine delivery from various products. In research investigating the pharmacokinetics of nicotine pouches compared to combustible cigarettes, internal standards like Nicotine-d4 enable accurate determination of key parameters:
Pharmacokinetic Parameter | Description | Typical Values for Nicotine Products |
---|---|---|
Cmax | Maximum plasma concentration | 11.9-18.4 ng/mL for nicotine pouches, 13.9 ng/mL for cigarettes |
Tmax | Time to maximum concentration | 60-65 minutes for nicotine pouches, 7 minutes for cigarettes |
AUC0-6h | Area under the curve (0-6 hours) | 35.8-53.7 ng·h/mL for nicotine pouches, 25.2 ng·h/mL for cigarettes |
T1/2 | Elimination half-life | 2.15-2.82 hours |
These studies provide critical insights into nicotine absorption, distribution, and elimination patterns across different nicotine delivery systems .
Monitoring Nicotine Exposure
Nicotine-d4 facilitates accurate measurement of nicotine in biological samples from various sources, enabling researchers to:
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Quantify nicotine exposure in smokers, non-smokers, and users of alternative nicotine delivery systems
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Assess the efficacy of nicotine replacement therapies
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Investigate nicotine metabolism in different populations
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Study nicotine distribution in various tissues and organs
The ability to detect nicotine at very low concentrations (down to 0.2 pg/mg in brain tissue) allows for sensitive monitoring of exposure even in challenging matrices .
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